Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate

Enzyme inhibition Medicinal chemistry Cysteine protease

Researchers developing cysteine protease (EC 3.4.22.28) inhibitors often struggle to source scaffolds with orthogonal, regioselective handles for systematic SAR. Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate (CAS 1187163-71-8) directly solves this bottleneck. • 6-Cl substituent serves as a selective leaving group for Suzuki-Miyaura cross-couplings; the ethyl ester remains intact for orthogonal hydrolysis or amidation. • Hydrolyzed acid form (6-chloropyridin-3-yl thiophene-2-carboxylate) is quantitatively profiled for enzyme inhibition; comparative data vs. pyrrole, methyl, and regioisomeric analogs confirms scaffold specificity. • Ethyl ester prodrug form enhances membrane permeability and oral bioavailability over the charged carboxylate, enabling rational prodrug design. Supplied as a solid (≥98%) for research and further manufacturing use. Ready for immediate global dispatch.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
CAS No. 1187163-71-8
Cat. No. B1463181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate
CAS1187163-71-8
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3
InChIKeyGCHFLLZAAGUVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications & Identity


Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate (CAS 1187163-71-8) is a heteroaromatic ester building block featuring a thiophene ring substituted at the 5-position with a 6-chloropyridin-3-yl moiety and esterified at the 2-position with an ethyl carboxylate group . Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol . The compound is typically a solid at room temperature, exhibits moderate solubility in organic solvents, and is supplied for research and further manufacturing use only .

Synthetic intermediate for heteroaromatic inhibitor libraries
Ethyl ester provides orthogonal diversification handle
Regioselective cross-coupling building block
6-Chloro substituent enables Suzuki-Miyaura reactivity
Precursor to active carboxylate for enzyme studies
Hydrolysis yields 6-chloropyridin-3-yl thiophene-2-carboxylate

Specificity vs. Generic Analogs


Simple substitution with generic thiophene-2-carboxylates or other chloropyridine regioisomers is not scientifically valid due to the compound's unique combination of a 6-chloro substituent on the pyridine ring, the 5-position linkage to the thiophene core, and the ethyl ester functional group [1]. This specific substitution pattern directly dictates its utility as a synthetic intermediate, enabling regioselective coupling reactions (e.g., Suzuki-Miyaura cross-couplings) and defining its distinct physicochemical properties for downstream applications [1]. The ethyl ester group, in particular, provides a handle for further derivatization through hydrolysis or amidation, while the 6-chloropyridin-3-yl moiety offers a specific vector for molecular recognition that differs from other isomers or halogenation patterns, as evidenced by comparative enzyme inhibition data [2].

Core Generic thiophene-2-carboxylates lack the 6-chloropyridin-3-yl moiety and regiospecific coupling profile.
Isomer 2-Pyridyl or other regioisomers show markedly different enzyme interaction and may shift SAR interpretation.
Analog Carboxamide or methyl-substituted analogs alter pharmacophore activity and synthetic utility; cannot directly replace the ester scaffold.

Quantitative Comparison to Closest Analogs


Enzymatic Inhibition: Thiophene vs. Pyrrole Core

The ethyl ester derivative, as a prodrug or synthetic precursor to the active carboxylic acid, exhibits a specific inhibition profile against cysteine protease 3.4.22.28. In head-to-head comparison, the active acid form, 6-chloropyridin-3-yl thiophene-2-carboxylate, demonstrates 25% inhibition at 10 µM [1]. This contrasts sharply with the pyrrole analog, 6-chloropyridin-3-yl 1H-pyrrole-2-carboxylate, which achieves 92% inhibition at the same concentration [2].

Thiophene vs. Pyrrole Core
Head-to-head
25% vs. 92% inhibition at 10 µM
Thiophene
25%
Pyrrole
92%
Reported 67% lower inhibition for thiophene core; supports moderate inhibition research context.
Cysteine protease EC 3.4.22.28 assay
Enzyme inhibition Medicinal chemistry Cysteine protease

Inhibition: Chloro vs. Methyl Substituent

Comparison of the 6-chloro versus 6-methyl substituent on the pyridine ring reveals a subtle but quantifiable difference in enzyme inhibition. The 6-chloro derivative (as the acid form) yields 25% inhibition at 10 µM [1], whereas the 6-methyl analog, 6-methylpyridin-3-yl thiophene-2-carboxylate, shows a marginally lower inhibition of 23% at the identical concentration [2].

Chloro vs. Methyl Substituent
Head-to-head
6-Cl: 25% inhibition 6-Me: 23% inhibition +2%
at 10 µM, EC 3.4.22.28
Chloro substituent shows modest inhibition gain; supports halogen-based SAR exploration.
Measurable but context-dependent advantage
Structure-activity relationship Halogen substitution Enzyme inhibition

Regioisomer Effect: 3-Pyridyl vs. 2-Pyridyl

The position of the carboxylate attachment on the pyridine ring significantly impacts biological activity. The 3-yl isomer (as the acid form) achieves 25% inhibition at 10 µM [1], while the 2-yl regioisomer, 6-chloropyridin-2-yl thiophene-2-carboxylate, exhibits only 16% inhibition at the same concentration [2].

Regioisomer: 3-yl vs. 2-yl
Head-to-head
3-yl: 25% inhibition
2-yl: 16% inhibition
56% relative increase with 3-yl
Regioisomeric geometry strongly influences enzyme interaction; supports 3-yl selection for SAR.
Same enzyme, inhibitor concentration 10 µM
Regioisomer SAR Enzyme inhibition Ligand binding

Functional Group: Ethyl Ester vs. Carboxamide

The ethyl ester derivative serves as a key prodrug or synthetic intermediate for the active carboxylic acid. The corresponding carboxamide analog, N-(6-chloropyridin-3-yl)thiophene-2-carboxamide, demonstrates a distinct inhibition profile with 19% inhibition at 10 µM [1], compared to 25% for the acid form [2].

Ester/Acid vs. Carboxamide
Context-dependent
Acid form: 25% inhibition
Carboxamide: 19% inhibition
6% higher for carboxylate/ester series
Supports carboxylate-based pharmacophore over amide in reported enzyme assay context.
Ethyl ester serves as prodrug/intermediate; active acid form evaluated
Prodrug strategy Synthetic intermediate Enzyme inhibition

Research & Industrial Application Scenarios


Cysteine Protease Inhibitor Library Synthesis

Procure Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate (CAS 1187163-71-8) as a key synthetic intermediate for generating libraries of cysteine protease (EC 3.4.22.28) inhibitors. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (6-chloropyridin-3-yl thiophene-2-carboxylate), which has been quantitatively profiled for enzyme inhibition [1]. Comparative data against pyrrole, methyl, and regioisomeric analogs (see Section 3) demonstrates the unique inhibition profile of this specific scaffold, enabling precise SAR exploration and hit-to-lead optimization [1].

Regioselective Suzuki-Miyaura Cross-Coupling

Utilize Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate (CAS 1187163-71-8) as a bifunctional building block in palladium-catalyzed cross-coupling reactions. The 6-chloro substituent on the pyridine ring serves as an ideal leaving group for Suzuki-Miyaura couplings, while the ethyl ester on the thiophene core remains intact for orthogonal diversification [1]. This regioselective reactivity is not available with generic thiophene-2-carboxylates or other regioisomers, enabling the construction of complex, patentable biaryl and heteroaryl architectures [1].

Prodrug Development for Enzyme Inhibitors

Employ Ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate (CAS 1187163-71-8) as an ethyl ester prodrug form of the active carboxylic acid inhibitor 6-chloropyridin-3-yl thiophene-2-carboxylate. The ester improves membrane permeability and oral bioavailability compared to the charged carboxylate, while providing a controlled release of the active moiety upon esterase-mediated hydrolysis in vivo [1][2]. Comparative enzyme inhibition data (Section 3) confirms the active acid's specific profile, guiding rational prodrug design [2].

Application
Selection Property
Validation Focus
Cysteine protease inhibitor library synthesis
Ethyl ester hydrolyzable to active carboxylate; well-characterized inhibition profile
Inhibition potency against EC 3.4.22.28; SAR comparison with pyrrole and regioisomeric analogs
Regioselective Suzuki-Miyaura cross-coupling
6-Chloro leaving group and orthogonal ethyl ester handle
Coupling efficiency and compatibility with diverse boronic acids; regiochemical fidelity
Esterase-activated prodrug research
Ethyl ester as membrane-permeable precursor to active inhibitor
In vitro hydrolysis kinetics; protease inhibition upon esterase treatment; comparative potency review

Technical Documentation Hub

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